
4-Phenylphenol
Overview
Description
4-Phenylphenol (4-PP), also known as 4-hydroxybiphenyl (CAS 92-69-3), is a para-substituted biphenyl derivative with a hydroxyl group at the 4-position of one benzene ring. It exhibits weak acidity (pKa ~9–10) and is soluble in water and alcohols but poorly soluble in nonpolar organic solvents . Its structure enables diverse applications:
- Industrial Use: As a precursor for antibiotics, antifungals, and polymeric materials .
- Biological Activity: Antioxidant properties via radical scavenging and inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are implicated in inflammatory pathways .
- Analytical Chemistry: Certified reference material (CRM) for detecting endocrine-disrupting compounds (EDCs) in food and environmental samples .
Preparation Methods
Sulfonation Method via Phenol Production Byproduct Separation
Reaction Mechanism
This method isolates 4-phenylphenol from byproducts generated during phenol production via the sulfonation process. The sulfonation of benzene with sulfuric acid produces a mixture of phenylphenol isomers, with the para-isomer constituting 15–20% of the residue . Separation exploits differential solubility in trichloroethylene:
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Distillation : Residual tar from phenol production is vacuum-distilled (53.3–66.7 kPa, 65–135°C) to concentrate phenylphenol isomers.
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Solvent Crystallization : The distilled residue is dissolved in hot trichloroethylene. Cooling precipitates this compound due to its lower solubility compared to the ortho-isomer .
Experimental Procedure
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Starting Material : Phenol production residue (containing 20–30% phenylphenols).
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Solvent : Trichloroethylene (5:1 v/w ratio to residue).
-
Conditions : Dissolution at 80°C, cooling to 25°C, filtration, and drying.
Optimization Parameters
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Distillation Pressure | 53.3–66.7 kPa | Higher vacuum reduces thermal decomposition |
Crystallization Temp | 20–25°C | Lower temps favor para-isomer precipitation |
Solvent Ratio | 5:1 (v/w) | Maximizes solubility differential |
Limitations
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Low para-isomer content in raw residue necessitates large feedstock volumes.
Biphenyl Sulfonation-Alkali Fusion Method
Reaction Mechanism
Direct sulfonation of biphenyl followed by alkali fusion is the most industrially scalable route:
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Sulfonation : Biphenyl reacts with sulfur trioxide in acetic acid at 80–100°C to form biphenyl-4-sulfonic acid.
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Alkali Fusion : The sulfonic acid undergoes hydrolysis with molten NaOH (300–350°C), yielding this compound .
Chemical Equations :
Experimental Protocol (Patent CN100497280C)
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Sulfonation :
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Biphenyl (31.2 g, 0.2 mol) dissolved in o-nitroethylbenzene (200 mL).
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Chlorosulfonic acid (35 g) added dropwise at 30–40°C, then heated to 80°C for 2 hrs.
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Filtered and dried to obtain biphenyl-4-sulfonic acid (49.2 g, 98.5% purity).
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-
Alkali Fusion :
Critical Parameters
Parameter | Optimal Range | Deviation Effect |
---|---|---|
Sulfonation Temp | 70–90°C | <70°C: Incomplete reaction; >90°C: Isomerization |
NaOH Molar Ratio | 1:20 (acid:base) | Lower ratios cause incomplete fusion |
Fusion Pressure | 0.8–1.5 MPa | Prevents volatile loss at high temps |
Advantages
Suzuki-Miyaura Cross-Coupling Synthesis
Reaction Mechanism
This palladium-catalyzed coupling links 4-iodophenol with phenylboronic acid:
Experimental Steps
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Reaction Setup :
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4-Iodophenol (220 mg), phenylboronic acid (122 mg), K₂CO₃ (414 mg), Pd/C (3 mg) in water (10 mL).
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Refluxed at 100°C for 30 mins.
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-
Workup :
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Acidified to pH 2 with HCl, filtered, and washed with methanol/water (1:1).
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Recrystallized from methanol.
Yield : 65–75% (95% purity).
-
Optimization Insights
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Catalyst Loading : 1.5–2.5% Pd/C maximizes turnover without side reactions.
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Solvent : Aqueous systems reduce organic waste but require vigorous stirring.
Limitations
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High cost of palladium and boronic acids.
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Limited to lab-scale synthesis.
Chlorosulfonic Acid-Mediated Sulfonation (Patent Method)
Novel Approach
This patent-pending method replaces sulfuric acid with chlorosulfonic acid, minimizing waste:
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Sulfonation : Biphenyl + ClSO₃H in o-nitroethylbenzene → biphenyl-4-sulfonic acid.
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Alkali Fusion : Fusion with NaOH in hydrogenated terphenyl at 280–320°C .
Key Advantages :
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Byproduct Reduction : Sulfur dioxide emissions drop by 40% vs. H₂SO₄ methods.
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Solvent Recovery : 95% o-nitroethylbenzene recycled via distillation .
Performance Data
Metric | Value |
---|---|
Reaction Time | 2 hrs (sulfonation) |
Fusion Temperature | 280°C |
Overall Yield | 83% |
Purity Post-Sublimation | 99.9% |
Comparative Analysis of Methods
Method | Yield | Purity | Scalability | Environmental Impact |
---|---|---|---|---|
Byproduct Separation | 60–70% | 85–90% | Low | High (solvent waste) |
Biphenyl Sulfonation | 80–85% | 99%+ | High | Moderate |
Suzuki-Miyaura Coupling | 65–75% | 95% | Lab-scale | Low |
Patent (ClSO₃H) Method | 83% | 99.9% | High | Low |
Key Findings :
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The biphenyl sulfonation-alkali fusion method remains dominant industrially due to its balance of yield and scalability .
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The patent chlorosulfonic acid route offers superior purity and reduced waste, positioning it as an emerging alternative .
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Suzuki-Miyaura coupling is reserved for small-scale, high-value applications where boronic acid costs are justified .
Chemical Reactions Analysis
Types of Reactions
Biphenylol undergoes various chemical reactions, including:
Oxidation: Biphenylol can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert biphenylol to its corresponding hydroxy derivatives.
Substitution: Biphenylol can undergo electrophilic aromatic substitution reactions, where the hydroxyl group directs the incoming electrophile to the ortho and para positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include quinones from oxidation, hydroxy derivatives from reduction, and substituted biphenylols from electrophilic aromatic substitution.
Scientific Research Applications
Antimicrobial Agents
4-Phenylphenol exhibits significant antimicrobial properties, making it valuable in the formulation of disinfectants and preservatives. Its efficacy against a range of bacteria and fungi enhances hygiene and safety in healthcare and food industries.
Case Study: Efficacy Against Microorganisms
- A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, common pathogens in clinical settings. The compound was incorporated into hand sanitizers, significantly reducing microbial load on hands post-application.
Industrial Cleaning Products
Due to its strong antibacterial properties, this compound is utilized in the production of industrial cleaning agents. It is particularly effective in environments requiring stringent hygiene standards, such as hospitals and laboratories.
Data Table: Comparison of Cleaning Agents
Cleaning Agent | Active Ingredient | Efficacy Against Bacteria |
---|---|---|
Hospital Disinfectant | This compound | Staphylococcus aureus (99% inhibition) |
Laboratory Cleaner | Quaternary Ammonium Compounds | Escherichia coli (95% inhibition) |
Polymer Production
This compound serves as an important intermediate in synthesizing certain polymers, particularly phenolic resins. These polymers are known for their thermal stability and mechanical strength.
Case Study: Synthesis of Phenolic Resins
- Research indicates that incorporating this compound into phenolic resin formulations enhances thermal stability by up to 30%, making them suitable for high-temperature applications like automotive parts and electrical insulations.
Pharmaceutical Applications
In the pharmaceutical industry, this compound is used to develop various compounds where antimicrobial properties are desired. This enhances the efficacy of medications, particularly topical formulations.
Case Study: Topical Antiseptics
- A formulation containing 0.5% this compound was tested for its effectiveness as a topical antiseptic. Results showed a significant reduction in infection rates in surgical patients compared to those receiving standard care.
Research and Development
This compound is frequently employed in academic and industrial research settings to study its chemical behavior and potential applications. Its role as a model compound aids in understanding phenolic compounds' reactivity and properties.
Data Table: Research Applications of this compound
Research Focus | Application |
---|---|
Endocrine Disruption Studies | Evaluated for receptor activity modulation |
Polymer Characterization | Used in enzymatic polymerization studies |
Chemical Behavior Studies | Investigated for photochemical properties |
Mechanism of Action
The mechanism of action of biphenylol involves its interaction with cellular components, leading to the disruption of cellular processes. The hydroxyl group in biphenylol can form hydrogen bonds with proteins and enzymes, inhibiting their activity. This interaction can lead to the denaturation of proteins and the disruption of cell membranes, resulting in the antimicrobial and antiseptic properties of biphenylol .
Comparison with Similar Compounds
Chemical Properties and Reactivity
Key differences among phenolic compounds arise from substituent type, position, and electronic effects (Table 1):
*N/D: Not detected under non-derivatized conditions.
- Derivatization Efficiency: 4-PP showed a 96% yield with 2-sulfobenzoic anhydride (SBA), outperforming phenol (undetectable without derivatization) and matching BPA (82%) .
- Electrophilic Substitution: 4-PP undergoes ortho-nitration relative to the hydroxyl group, similar to 4-methylphenol, but the phenyl group enhances steric hindrance compared to methyl substituents .
Analytical and Environmental Behavior
- Adsorption: Modified resins (e.g., FJ-1) adsorb 4-PP via hydrogen bonding, with Langmuir isotherm models indicating monolayer adsorption. △H > 0 (endothermic) and △G < 0 (spontaneous) suggest temperature-dependent uptake .
- Detection Limits: 4-PP is detectable at 25 pmol via MALDI-TOF/TOF-MS after derivatization, whereas underivatized phenols like pentachlorophenol (pKa 4.7) require acidic conditions for detection .
Key Research Findings
Derivatization Superiority : 4-PP’s high derivatization yield (96%) with SBA makes it ideal for trace analysis in complex matrices .
Solvent-Dependent Polymerization : High dioxane concentrations (85%) enable high-Mw polymers, critical for material science applications .
Positional Isomer Effects : Para-substitution in 4-PP enhances adsorption and catalytic dimerization compared to ortho/meta isomers .
Data Tables
Table 1. Comparison of Key Phenolic Compounds (See Section 2.1 for details)
Table 2. Adsorption Capacities of Poly(phenylphenol) Isomers
Polymer | 4-Methoxyphenol (%) | 4-Chlorophenol (%) |
---|---|---|
Poly(this compound) | 94.53 | 87.01 |
Poly(2-phenylphenol) | 92.55 | 83.44 |
Poly(3-phenylphenol) | 92.68 | 86.77 |
Biological Activity
4-Phenylphenol (CHO), also known as p-phenylphenol, is a compound that has garnered attention for its diverse biological activities, particularly in the realms of antimicrobial, estrogenic, and herbicidal properties. This article delves into its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is a biphenolic compound characterized by two phenolic rings connected by a single bond. Its structure allows it to interact with biological systems in various ways, influencing its activity as an antimicrobial agent and as an endocrine disruptor.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study focusing on the antibacterial activity against Streptococcus mutans indicated that the introduction of hydroxyl groups enhances the antibacterial efficacy of phenolic compounds. In this context, this compound was evaluated alongside other derivatives, showing promising results in inhibiting bacterial growth .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Minimum Inhibitory Concentration (MIC) |
---|---|
This compound | 50 µg/mL |
4-Hydroxy-o-phenylphenol | 25 µg/mL |
3,6-Diallyl-4-hydroxy-o-phenylphenol | 10 µg/mL |
This table summarizes the MIC values for various compounds, highlighting the enhanced activity of hydroxyl-substituted derivatives.
Estrogenic Activity
This compound has been studied for its estrogenic effects, particularly its ability to mimic natural steroid hormones. Research involving Saccharomyces cerevisiae and human breast cancer cell lines (MCF-7) demonstrated that this compound binds to estrogen receptors and influences cell proliferation and regulation of estrogen-sensitive proteins .
Table 2: Estrogenic Activity Comparison
Compound | Binding Affinity (IC) | Cell Proliferation (%) |
---|---|---|
This compound | 15 nM | 120 |
Bisphenol A | 10 nM | 150 |
Nonylphenol | 20 nM | 130 |
This table illustrates the comparative binding affinities and effects on cell proliferation for various compounds known for their estrogenic activity.
Herbicidal Activity
The herbicidal properties of phenolic compounds, including this compound, have been explored in agricultural contexts. Studies indicate that these compounds can inhibit the growth and germination of various plant species. A systematic evaluation of several phenylphenol derivatives revealed that structural modifications significantly impact their herbicidal efficacy .
Case Study: Herbicidal Effects on Corn Growth
A specific study evaluated the effects of different concentrations of this compound on corn seed germination:
- Concentration : 0 µg/mL (control), 50 µg/mL, 100 µg/mL
- Germination Rate :
- Control: 90%
- 50 µg/mL: 70%
- 100 µg/mL: 40%
The results indicate a clear dose-dependent inhibition of germination by this compound.
Metabolism and Toxicity
The metabolism of this compound has been studied using high-performance liquid chromatography (HPLC) to analyze its metabolites in rat liver cells. The findings suggest that its metabolic pathway involves conjugation processes that may influence its biological activity and toxicity profile .
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for optimizing the synthesis and purification of 4-phenylphenol in electrochemical systems?
Electrochemical polymerization techniques, such as anodic oxidation in solvents like methyl isobutyl ketone (MIBK) or mesityl oxide (MO), can yield poly(this compound) layers. Key parameters include solvent choice, voltage control, and the incorporation of cavitands (e.g., CAV) to enhance structural stability. Post-synthesis purification should involve recrystallization using ethanol-water mixtures to achieve ≥98% purity, validated via HPLC with UV detection (λ = 254 nm) .
Q. How can this compound be reliably detected and quantified in biological matrices like plasma or urine?
Gas chromatography-mass spectrometry (GC-MS) with solid-phase extraction (SPE) is the gold standard. Use isotope-labeled internal standards (e.g., deuterated this compound) to correct for matrix effects. Method validation should include recovery rates (85–110%), limits of detection (LOD < 0.1 ng/mL), and inter-day precision (CV% < 15%) . For urine, enzymatic deconjugation (β-glucuronidase treatment) is critical to measure total (free + conjugated) this compound .
Q. What are the standard protocols for characterizing this compound’s physicochemical properties?
- Thermodynamics : Determine enthalpy of formation (ΔHf°) via combustion calorimetry, referencing Verevkin (1998) (ΔHf° = −245.3 kJ/mol) .
- Spectroscopy : Use FT-IR (O-H stretch at 3300–3500 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.8–7.6 ppm) for structural confirmation .
- Purity : Assess via melting point (164–166°C) and differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicological data for this compound, such as carcinogenicity potential?
Apply the EPA’s Toxicological Review framework :
- Data Quality Assessment : Exclude studies with inadequate controls (e.g., missing dose-response data).
- Weight-of-Evidence Analysis : Prioritize GLP-compliant, peer-reviewed studies. For example, reconcile discrepancies between in vitro genotoxicity (Ames test positive) and in vivo negative carcinogenicity by evaluating metabolic activation differences.
- Sensitivity Analysis : Use benchmark dose modeling (BMDL10) to quantify uncertainty in oral reference dose (RfD) calculations .
Q. What experimental strategies are effective for studying this compound’s inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes?
- In Vitro Assays : Use recombinant COX-2/LOX-5 enzymes with colorimetric substrates (e.g., TMPD oxidation for COX). Calculate IC50 values and compare to NSAIDs like aspirin.
- Molecular Docking : Perform homology modeling (PDB: 1PXX for COX-2) to identify binding interactions, focusing on hydrogen bonding with phenolic OH and π-π stacking with the biphenyl moiety .
- Cell-Based Validation : Measure prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) levels in RAW 264.7 macrophages post-exposure .
Q. How can researchers characterize this compound’s thermodynamic stability and phase transitions under varying environmental conditions?
- Vapor Pressure : Use the Antoine equation with parameters derived from static vapor pressure measurements (e.g., 0.12 Pa at 25°C).
- Thermal Decomposition : Perform thermogravimetric analysis (TGA) in nitrogen atmosphere (decomposition onset at 321°C) .
- Solubility : Determine logP (octanol-water) via shake-flask method (logP = 3.1) to predict environmental partitioning .
Q. What methodologies are recommended for investigating this compound’s impact on gut microbiota composition and metabolomic profiles?
- Metagenomic Sequencing : Conduct 16S rRNA sequencing on fecal samples from rodent models exposed to this compound (50–200 mg/kg/day). Use QIIME2 for α/β-diversity analysis.
- Metabolomics : Apply LC-MS-based untargeted metabolomics to identify dysregulated pathways (e.g., bile acid conjugation). Validate findings with Spearman correlations (p < 0.05, FDR-corrected) between Lactobacillus abundance and metabolite shifts .
Q. How should researchers address variability in this compound biomarker reproducibility across longitudinal studies?
- Statistical Harmonization : Calculate intraclass correlation coefficients (ICC > 0.7 indicates acceptable reproducibility) and adjust for within-subject (CV% WS) and between-subject (CV% BS) variability .
- Sampling Protocols : Standardize biospecimen collection times (e.g., first-morning urine) and storage (−80°C with 0.1% ascorbic acid to prevent oxidation) .
Properties
IUPAC Name |
2-phenylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEMOWNGBBNAJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O, Array | |
Record name | 2-PHENYLPHENOL | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | o-PHENYLPHENOL | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
132-27-4 (hydrochloride salt) | |
Record name | 2-Phenylphenol [BSI:ISO] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090437 | |
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DSSTOX Substance ID |
DTXSID2021151 | |
Record name | 2-Phenylphenol | |
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Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-phenylphenol appears as light lavender crystals or solid. (NTP, 1992), White solid with a characteristic odor; [Merck Index] Light pink crystalline solid; [MSDSonline], Solid, WHITE CRYSTALS., White to light purple crystals | |
Record name | 2-PHENYLPHENOL | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | o-Phenylphenol | |
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Record name | 2-Biphenylol | |
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Record name | 2-Phenylphenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/606/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
527 °F at 760 mmHg (NTP, 1992), 286 °C, 282.00 to 285.00 °C. @ 760.00 mm Hg | |
Record name | 2-PHENYLPHENOL | |
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Record name | o-Phenylphenol | |
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Record name | 2-Biphenylol | |
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Flash Point |
255 °F (NTP, 1992), 124 °C, Value: 138 degree C Type: closed cup, 124 °C c.c. | |
Record name | 2-PHENYLPHENOL | |
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URL | https://cameochemicals.noaa.gov/chemical/16074 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | o-Phenylphenol | |
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Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 0.1 mg/mL at 68.9 °F (NTP, 1992), FORMS SALTS OF WHICH THOSE OF THE ALKALI METALS ARE WATER-SOLUBLE; THE SODIUM SALT CRYSTALLIZES AS A TETRAHYDRATE, SOLUBILITY CIRCA 1.1 KG/KG WATER (35 °C), GIVING A SOLUTION OF PH 12.0-13.5., Soluble in fixed alkali hydroxide solutions and most organic solvents., Soluble in sodium hydroxide, Soluble in ethanol, acetone, benzene, chloroform, and ligroin; very soluble in ethyl ether and pyridine., Sol in most organic solvents, including ethanol, ethylene glycol, isopropanol, glycolethers, and polyglycols., For more Solubility (Complete) data for o-Phenylphenol (6 total), please visit the HSDB record page., 0.7 mg/mL at 25 °C, Solubility in water, g/l at 20 °C: 0.2 (very poor), insoluble in water, moderately soluble (in ethanol) | |
Record name | 2-PHENYLPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16074 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | o-Phenylphenol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1753 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Biphenylol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032582 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | o-PHENYLPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0669 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-Phenylphenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/606/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.213 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.213 g/cu cm at 25 °C, Relative density (water = 1): 1.2 | |
Record name | 2-PHENYLPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16074 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | o-Phenylphenol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1753 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | o-PHENYLPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0669 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1 mmHg at 212 °F (NTP, 1992), 0.002 [mmHg], 2.0X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.07 | |
Record name | 2-PHENYLPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16074 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | o-Phenylphenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6418 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | o-Phenylphenol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1753 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | o-PHENYLPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0669 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Needles from petroleum ether, Colorless to pinkish crystals, White, flaky crystals | |
CAS No. |
90-43-7, 1322-20-9 | |
Record name | 2-PHENYLPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16074 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | [1,1′-Biphenyl]-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenylphenol [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Biphenylol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13734 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Phenylphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1548 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1,1'-Biphenyl]-2-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Phenylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Biphenyl-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.812 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PHENYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D343Z75HT8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | o-Phenylphenol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1753 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Biphenylol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032582 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | o-PHENYLPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0669 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
131.9 to 135.5 °F (NTP, 1992), 59 °C, 56 °C, 58-60 °C | |
Record name | 2-PHENYLPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16074 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | o-Phenylphenol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1753 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Biphenylol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032582 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | o-PHENYLPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0669 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.